(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 941946-34-5
VCID: VC6793290
InChI: InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29)
SMILES: C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C22H16F2N4O2
Molecular Weight: 406.393

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

CAS No.: 941946-34-5

Cat. No.: VC6793290

Molecular Formula: C22H16F2N4O2

Molecular Weight: 406.393

* For research use only. Not for human or veterinary use.

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea - 941946-34-5

Specification

CAS No. 941946-34-5
Molecular Formula C22H16F2N4O2
Molecular Weight 406.393
IUPAC Name 1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea
Standard InChI InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29)
Standard InChI Key XWFKKIFRTRLRGQ-NHFJDJAPSA-N
SMILES C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F

Introduction

The compound (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea represents a member of the quinazoline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied for applications in anti-inflammatory, anticancer, and antimicrobial therapies due to their ability to interact with key biological targets such as enzymes and receptors.

This article provides a detailed exploration of the synthesis, properties, and potential biological applications of this specific compound.

Structural Overview

The compound features:

  • A quinazolinone core (2-oxo-2,3-dihydroquinazoline), which is critical for its biological activity.

  • Two fluorobenzyl groups, which contribute to enhanced binding affinity and metabolic stability due to fluorine's electronic effects.

  • A urea moiety, which is often associated with hydrogen bonding interactions in biological systems.

The molecular structure is characterized by the following:

  • Molecular formula: C22H17FN4O2

  • Key functional groups: Fluorobenzyl, quinazolinone, and urea.

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions starting from quinazolinone precursors. Below is a generalized synthetic route:

  • Quinazolinone Formation:

    • The quinazolinone scaffold is synthesized through cyclization of anthranilic acid derivatives with formamide or similar reagents.

  • Introduction of Fluorobenzyl:

    • The 4-fluorobenzyl group is introduced via alkylation using 4-fluorobenzyl halides under basic conditions.

  • Urea Derivatization:

    • The final step involves the reaction of the quinazolinone derivative with an isocyanate or urea derivative to form the desired product.

Analytical Characterization

The structural confirmation of this compound relies on advanced spectroscopic techniques:

TechniqueFindings
FT-IR SpectroscopyConfirms functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches.
1H-NMR SpectroscopyIdentifies aromatic protons and fluorobenzyl hydrogens.
13C-NMR SpectroscopyProvides detailed information on carbon environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.

Anti-Cancer Potential

Quinazoline derivatives are well-known for their role as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy. The presence of fluorobenzyl groups in this compound may enhance its interaction with EGFR through hydrophobic and electronic effects.

Anti-Inflammatory Activity

Compounds with a quinazolinone core have demonstrated cyclooxygenase (COX) inhibitory activity, particularly COX-2 selectivity, which reduces inflammation without gastrointestinal side effects.

Comparative Analysis with Related Compounds

CompoundActivityKey Modifications
Quinazoline derivatives with sulfonamide groups COX-2 inhibitionSulfonamide at para-position enhances activity.
Fluoroquinolone derivatives AntimicrobialFluorine substitution improves potency.
Quinazoline-based EGFR inhibitors Anti-cancerSubstitutions on quinazoline ring modulate binding affinity.

Future Directions

Research into this compound could focus on:

  • Structure-Activity Relationship (SAR) studies to optimize its pharmacological profile.

  • Development of analogs with varied substitutions to enhance selectivity and potency.

  • Detailed in vivo studies to evaluate its therapeutic potential and toxicity profile.

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